molecular formula C18H12AsF3 B14687111 Tris(4-fluorophenyl)arsane CAS No. 31734-75-5

Tris(4-fluorophenyl)arsane

Cat. No.: B14687111
CAS No.: 31734-75-5
M. Wt: 360.2 g/mol
InChI Key: ODOGQLYYFBNBDU-UHFFFAOYSA-N
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Description

Tris(4-fluorophenyl)arsane: is an organoarsenic compound with the chemical formula As(C6H4F)3 It consists of an arsenic atom bonded to three 4-fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-fluorophenyl)arsane can be synthesized through the reaction of 4-fluorophenylmagnesium bromide with arsenic trichloride . The reaction typically proceeds as follows:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Tris(4-fluorophenyl)arsane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Substitution: Reagents such as (e.g., amines, thiols) can be used for substitution reactions.

Major Products:

Scientific Research Applications

Tris(4-fluorophenyl)arsane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tris(4-fluorophenyl)arsane involves its interaction with molecular targets such as enzymes and proteins . The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its cytotoxic effects are attributed to its ability to disrupt cellular processes by binding to critical biomolecules .

Comparison with Similar Compounds

Properties

CAS No.

31734-75-5

Molecular Formula

C18H12AsF3

Molecular Weight

360.2 g/mol

IUPAC Name

tris(4-fluorophenyl)arsane

InChI

InChI=1S/C18H12AsF3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12H

InChI Key

ODOGQLYYFBNBDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)[As](C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Origin of Product

United States

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